N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide
Overview
Description
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is a compound belonging to the pyrazole family, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. Pyrazoles are known for their versatility and significant roles in various sectors, including medicine and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1,3-diketones with arylhydrazines . The reaction conditions often include the use of catalysts such as transition metals or photoredox reactions to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production methods for pyrazole derivatives, including this compound, often employ one-pot multicomponent processes. These methods are advantageous due to their efficiency and ability to produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated compounds .
Scientific Research Applications
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives like pyrazole-4-carboxamides, which have been studied for their fungicidal activities .
Uniqueness
N-cyclooctyl-4-iodo-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific structural features, such as the cyclooctyl and iodo substituents, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-cyclooctyl-4-iodo-2-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20IN3O/c1-17-12(11(14)9-15-17)13(18)16-10-7-5-3-2-4-6-8-10/h9-10H,2-8H2,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARAHJNYOQLDASS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)I)C(=O)NC2CCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20IN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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